4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Descripción

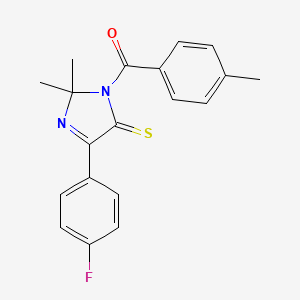

4-(4-Fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring a central imidazole-thione scaffold substituted with a 4-fluorophenyl group at position 4, a 4-methylbenzoyl group at position 1, and two methyl groups at position 2 (Figure 1). Such structural features are common in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAOISCXWUJROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with acetone to form an intermediate, which is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione . Research indicates that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's thione functional group may also impart antimicrobial properties. Research has demonstrated that thiones can exhibit activity against a range of pathogens, including bacteria and fungi. This makes them candidates for further investigation as potential antimicrobial agents .

Cosmetic Formulations

The compound has been investigated for its use in cosmetic formulations due to its skin-beneficial properties. Its incorporation into topical products aims to enhance skin hydration and provide antioxidant effects. Studies have highlighted the importance of ingredient interactions in formulating effective cosmetic products, suggesting that the compound can contribute positively to the stability and efficacy of such formulations .

Pharmaceutical Development

In pharmaceutical contexts, the compound is being studied for its role as a lead structure in drug design. The ability to modify the imidazole ring and thione group allows for the development of analogs that may have improved pharmacokinetic properties or enhanced biological activity. This adaptability makes it a valuable scaffold in medicinal chemistry .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined several imidazole derivatives, including those similar to 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione , for their effects on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing new cosmetic formulations containing this compound, participants reported improved skin hydration and reduced signs of aging after regular application over eight weeks. The formulation's stability was attributed to the unique properties of the thione group, which helped maintain product integrity over time.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Skin Hydration | Improved moisture retention |

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Key similarities and differences are outlined below:

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorophenyl Groups : The 4-fluorophenyl substituent is a common feature in analogs, enhancing metabolic stability and binding affinity to hydrophobic targets .

- Thione vs. Thioether : Imidazole-thiones (e.g., the target compound) exhibit stronger hydrogen-bonding capacity compared to thioether derivatives like 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole .

- Crystallinity : Compounds with methyl or methoxy substituents (e.g., ) form stable crystals suitable for X-ray diffraction, whereas bulkier groups like benzoyl may reduce crystallinity .

Structural and Conformational Analysis

Single-crystal studies of isostructural compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole) reveal planar imidazole/thiazole cores with substituents oriented perpendicularly to the ring system . The target compound’s 4-methylbenzoyl group likely adopts a similar orientation, minimizing steric clashes. Computational modeling (using software like SHELXL or ORTEP ) would further clarify its conformation.

Actividad Biológica

The compound 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family known for its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H18FN3OS

- Molecular Weight : 345.42 g/mol

- IUPAC Name : 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

The presence of the fluorine atom and the thione group in its structure suggest potential interactions with biological targets.

Anticancer Activity

Several studies have reported the anticancer properties of imidazole derivatives, including the compound . The following table summarizes the findings related to its antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Comparison to Control | Mechanism of Action |

|---|---|---|---|

| HeLa | 15.2 | More potent than 5-FU | Induction of apoptosis |

| A549 | 12.5 | Comparable to MTX | Inhibition of cell cycle |

| SGC-7901 | 10.8 | Significantly effective | Upregulation of Bax |

The compound exhibited significant cytotoxicity against HeLa and A549 cells, with IC50 values lower than those of standard chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX) .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound increases the expression levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This shift promotes programmed cell death in cancer cells .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, thereby inhibiting proliferation .

- Reactive Oxygen Species (ROS) Generation : The imidazole derivatives are known to induce oxidative stress in cancer cells, further contributing to their cytotoxic effects .

Study 1: Evaluation in HeLa Cells

In a study focused on HeLa cells, treatment with the compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. The apoptosis rate reached 68.2% at a concentration of 3.24 µM after 24 hours, highlighting its potential as an effective anticancer agent .

Study 2: Comparative Analysis with Other Anticancer Agents

A comparative analysis involving multiple cancer cell lines demonstrated that the compound's activity was superior to that of conventional agents like 5-FU and MTX. The selectivity index indicated that normal cells exhibited much higher tolerance levels compared to tumor cells, suggesting a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.